2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a nitrogen-rich heterocyclic molecule featuring a pyrrolo[3,2-d]pyrimidine core linked via a piperidine-methyl group to a dihydropyridazin-3-one ring substituted with a 1,2,4-triazole moiety. The pyrrolo-pyrimidine system is a fused bicyclic structure known for its role in modulating kinase inhibition and nucleic acid interactions . The dihydropyridazin-3-one ring contributes to planar rigidity, while the 1,2,4-triazole group introduces hydrogen-bonding capabilities, critical for molecular recognition in drug design.
Properties
IUPAC Name |
2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-13-8-15-18(24-13)19(22-11-21-15)26-6-4-14(5-7-26)9-27-17(29)3-2-16(25-27)28-12-20-10-23-28/h2-3,8,10-12,14,24H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXXCLQGVPKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The structure contains multiple heterocyclic rings which are known to play significant roles in biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to decreased cell proliferation and survival in certain cancer cell lines.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Its mechanism may involve interference with bacterial DNA synthesis or protein function.
- Anti-inflammatory Effects : The presence of the triazole moiety suggests potential anti-inflammatory properties, possibly through modulation of cytokine release and inhibition of inflammatory pathways.
Anti-Tubercular Activity
A significant study evaluated the anti-tubercular activity of derivatives related to this compound. Five compounds were identified with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra. Notably, one derivative exhibited an IC90 of 40.32 μM but was still considered potent compared to standard treatments .
Cytotoxicity Evaluation
In another study focused on cytotoxicity, compounds derived from similar structures were tested on HEK-293 cells (human embryonic kidney). Results indicated that most active compounds were non-toxic at concentrations that inhibited bacterial growth effectively .
Antioxidant Activity
Research has also highlighted the antioxidant potential of pyrimidine derivatives related to this compound. In vitro assays demonstrated significant free radical scavenging activity and inhibition of lipid peroxidation processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those featuring pyrrolo-pyrimidine, dihydropyridazinone, or triazole components. Below is a comparative analysis based on synthesis, crystallography, and substituent effects:
Key Findings:
Core Rigidity vs. Flexibility: The target compound’s fused pyrrolo-pyrimidine and dihydropyridazinone cores confer rigidity, similar to the planar benzimidazole-dihydropyridazinone system in . This rigidity may enhance target selectivity but reduce solubility compared to more flexible analogues like compound 6 in .
Substituent Effects :
- The 1,2,4-triazole group in the target compound contrasts with the thiadiazine in compound 6 and the oxadiazole in . Triazoles are superior hydrogen-bond acceptors compared to thiadiazines, which may improve pharmacokinetics .
- The 6-methyl group on the pyrrolo-pyrimidine core (target compound) likely increases lipophilicity versus methoxyphenyl substituents in , affecting membrane permeability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves sequential functionalization of the pyrrolo-pyrimidine core, analogous to methods in . However, the absence of thiazolo or thiadiazine rings simplifies purification compared to compound 6 .
Crystallographic Insights: The near-planar dihydropyridazinone-benzimidazole system in suggests that the target compound’s dihydropyridazinone-triazole moiety may adopt a similar conformation, stabilized by N–H···O/N hydrogen bonds. This could favor crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
